molecular formula C7H6BrNO2 B1380726 2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one CAS No. 1379361-49-5

2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one

Cat. No. B1380726
M. Wt: 216.03 g/mol
InChI Key: ZHDCPLRPOVIAHF-UHFFFAOYSA-N
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Description

“2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one” is a chemical compound with the molecular formula C7H6BrNO2 . It has a molecular weight of 216.03 g/mol . The IUPAC name for this compound is 2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one .


Molecular Structure Analysis

The compound has a complex structure that includes a bromine atom, a pyridinone ring, and a furan ring . The InChI code for this compound is InChI=1S/C7H6BrNO2/c8-6-3-4-5(11-6)1-2-9-7(4)10/h3H,1-2H2,(H,9,10) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 216.03 g/mol and a topological polar surface area of 42.2 Ų . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a complexity of 185 and a covalently-bonded unit count of 1 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Studies have detailed various synthesis methods for compounds related to 2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one. For instance, the rearrangement of isoxazolo[2,3-a]-pyridinium salts into furo[3,2-b]pyridin-2-ones has been explored (Good, Jones, & Phipps, 1972). Additionally, synthesis methods involving Sonogashira coupling and intramolecular cyclization have been studied for producing azaphthalides and azaisocoumarins, which are structurally related to the compound of interest (Begouin & Queiroz, 2011).

  • Crystal and Molecular Structure : The crystal and molecular structure of related compounds, like 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, have been investigated to understand their molecular geometry and intermolecular interactions (Rodi, Luis, Martí, Martí‐Centelles, & Ouzidan, 2013).

Chemical Reactions and Properties

  • Electrophilic Substitution Reactions : Research has been conducted on electrophilic substitution reactions of furo[3,2-c]pyridine, leading to the formation of various derivatives through processes like nitration, bromination, chlorination, and oxidation (McFarland, Essary, Cilenti, Cozart, & McFarland, 1975).

  • Photochemical Behavior : The photochemical behavior of furo- and pyrrolo-[3,2-b]pyridin-2-ones has been studied, revealing insights into the dimerization process and ring opening under different conditions (Jones & Phipps, 1975).

  • Cytotoxic Properties : Some derivatives of furo[3,2-b]pyridines have been evaluated for their potential as cytotoxic agents, especially in the context of cancer research (Laxmi, Vardhini, Guttikonda, Rao, & Pal, 2020).

properties

IUPAC Name

2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-6-3-4-5(11-6)1-2-9-7(4)10/h3H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDCPLRPOVIAHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1OC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one

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